2,5-Dichloro-3-fluoroisonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-3-fluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-2-1-10-5(8)4(9)3(2)6(11)12/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKZEJNVNFYDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Handling and Risk Mitigation: 2,5-Dichloro-3-fluoroisonicotinic Acid
[1][2][3][4]
Document Control:
-
Target Analyte: 2,5-Dichloro-3-fluoroisonicotinic acid[1][2][3]
-
CAS Registry Number: 514798-00-6 (Note: Isomeric variations exist; verify Certificate of Analysis)[2][3]
-
Document Type: Technical Safety & Handling Guide (Whitepaper)[3]
Executive Summary & Strategic Value
This compound is a highly specialized halogenated pyridine building block used primarily in the synthesis of advanced agrochemicals (synthetic auxins) and pharmaceutical scaffolds (kinase inhibitors).[2][3]
Its structural uniqueness lies in the 3-fluoro substituent adjacent to the 4-carboxylic acid core, flanked by chlorine atoms at the 2 and 5 positions.[2][3] This configuration creates a distinct electronic environment where the fluorine atom activates the ring for regiospecific Nucleophilic Aromatic Substitution (SNAr), while the carboxylic acid provides a handle for esterification or amide coupling.[8]
Critical Safety Note: Unlike standard organic acids, the halogenated nature of this compound increases its lipophilicity, potentially enhancing dermal absorption and biological bioavailability.[3][8] Standard "acid handling" protocols are insufficient; this guide outlines a containment strategy commensurate with its potency and reactivity.
Physicochemical Profile & Identification
Understanding the physical properties is the first step in designing a safety protocol.[8] The electron-withdrawing effects of the halogens (Cl, F) significantly alter the pKa compared to the parent isonicotinic acid.[2][3][8]
| Property | Value / Description | Technical Implication |
| Molecular Weight | 209.99 g/mol | Heavy enough to form settleable dust, but fines are an inhalation risk.[2][3] |
| Appearance | White to off-white crystalline powder | Visual contamination is easily detectable.[2][3] |
| Acidity (pKa) | ~2.5 – 3.0 (Predicted) | Stronger acid than isonicotinic acid (pKa 4.[8]96) due to inductive effects of Cl/F. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility requires organic solvents for cleaning spills.[3][8] |
| Melting Point | >150°C (Decomposes) | Stable at room temp, but avoid high-heat drying without vacuum.[2][3] |
Hazard Characterization (GHS & Toxicological Mechanism)
While specific LD50 data for this exact isomer is often proprietary, we apply Read-Across Toxicology from structurally analogous di-halo-pyridine carboxylic acids.[3]
GHS Classification (derived from analogs)
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3][9][10]
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4][9][11]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[2][3][9]
The "Fluorine Effect" on Toxicity
The presence of the fluorine atom at the C3 position is not merely structural; it increases the compound's lipophilicity (LogP).[8]
-
Mechanism: The F-atom mimics hydrogen sterically but alters the dipole moment.[3] This allows the molecule to penetrate the lipid bilayer of skin cells more effectively than non-fluorinated pyridine acids.[8]
-
Result: Irritation may be delayed.[8] A user might not feel the "burn" of the acid immediately, leading to prolonged exposure and deeper tissue damage.[8]
Engineering Controls & Personal Protective Equipment (PPE)[3][8]
The Trustworthiness Protocol: Do not rely on standard latex or thin nitrile gloves.[8] The halogenated ring structure can permeate low-density polymers.[2][3]
Barrier Selection Logic
-
Respiratory: Use a Type P2/P3 (EN 143) particulate filter or N95 equivalent when weighing solids.[8] If in solution with volatile solvents (e.g., DCM), use a Type A (Organic Vapor) cartridge.[3][8]
-
Dermal (Hands):
-
Standard Handling: Nitrile gloves (minimum thickness 0.11 mm).[8]
-
Prolonged/Solution Handling:Double-gloving is required.[2][3] Inner layer: Nitrile.[8] Outer layer: Laminate (PE/EVOH) or thick Neoprene.[8]
-
Rationale: Halogenated aromatics can swell standard rubber; laminate provides a chemical permeation barrier.[8]
-
-
Eye/Face: Chemical safety goggles (tight-fitting) are mandatory.[8] Face shield required if handling >10g in synthesis.[8]
Emergency Response Protocols
This section utilizes a logic-branching workflow for immediate decision-making during exposure events.
Diagram 1: Exposure Response Logic
Caption: Decision matrix for emergency response. Note the specific requirement for pH monitoring in eye exposure due to the acidic nature of the compound.[3][8]
Synthesis & Reactivity Context[2][3][11][15][16]
For the researcher, safety is intertwined with reactivity.[8] The this compound scaffold is often subjected to conditions that increase its hazard profile (e.g., conversion to acid chlorides).[2][3][8]
Key Reactivity Pathways[2][3][8]
-
Acid Chloride Formation: Reaction with Thionyl Chloride (SOCl₂) generates the acid chloride.[8]
-
SNAr Displacement: The Fluorine at C3 is labile to nucleophiles (amines/thiols).[8]
Diagram 2: Reactivity & Process Safety Flow
Caption: Synthetic pathways illustrating the transformation to highly reactive acid chloride intermediates and the release of HF/HCl byproducts.
Storage and Disposal
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed. Hydroscopic potential requires desiccation.[8]
-
Incompatibilities: Strong oxidizing agents, strong bases.[8]
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[8] Crucial: The scrubber must be rated for Halogenated Waste (to neutralize HCl/HF emissions).[8] Do not dispose of via sink/drain.[8]
References
Sources
- 1. 628691-93-0|2-Chloro-3-fluoroisonicotinic acid|BLD Pharm [bldpharm.com]
- 2. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 3. CAS 88912-26-9: 2,5-Dichloroisonicotinic acid | CymitQuimica [cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2,6-Dichloro-3-fluoro-isonicotinic acid CAS#: 149468-00-8 [m.chemicalbook.com]
- 6. 149468-00-8|2,6-Dichloro-3-fluoroisonicotinic acid|BLD Pharm [bldpharm.com]
- 7. 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid | 82671-06-5 [sigmaaldrich.com]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. 2,5-Dichloro-3-fluoropyridine | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. carlroth.com [carlroth.com]
A Technical Deep Dive: Unraveling the Isomeric Nuances of 2,5-Dichloro- and 2,6-Dichloro-3-Fluoroisonicotinic Acids in Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate landscape of medicinal chemistry, the precise positioning of substituents on a heterocyclic scaffold can dramatically alter molecular properties, biological activity, and synthetic accessibility. This guide offers an in-depth technical exploration of two closely related isomers: 2,5-dichloro-3-fluoroisonicotinic acid and 2,6-dichloro-3-fluoroisonicotinic acid. As halogenated derivatives of isonicotinic acid, a key pharmacophore, these compounds represent valuable building blocks in the design of novel therapeutics. This document moves beyond a simple recitation of facts to provide a causal analysis of their differences, grounded in the principles of organic chemistry and supported by available data, to empower researchers in their drug development endeavors.
Introduction: The Strategic Importance of Substituted Isonicotinic Acids
Isonicotinic acid, or pyridine-4-carboxylic acid, is a fundamental heterocyclic motif present in numerous pharmaceuticals.[1] Its derivatives have found applications as antitubercular agents (e.g., isoniazid), anti-inflammatory compounds, and more.[2] The introduction of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. Chlorine can enhance lipophilicity and introduce specific electronic effects, while fluorine is often employed to improve metabolic stability, binding affinity, and pKa.[3][4][5] The specific isomers, this compound and 2,6-dichloro-3-fluoroisonicotinic acid, offer a compelling case study in how subtle changes in substituent placement can have profound implications for a molecule's utility in drug discovery.
Structural and Physicochemical Properties: A Tale of Two Isomers
The core difference between the two molecules lies in the placement of one of the chlorine atoms, either at the 5-position or the 6-position, on the pyridine ring. This seemingly minor variation gives rise to distinct electronic and steric environments, which in turn influence their physical and chemical characteristics.
| Property | This compound | 2,6-Dichloro-3-fluoroisonicotinic Acid |
| Molecular Formula | C₆H₂Cl₂FNO₂ | C₆H₂Cl₂FNO₂ |
| Molecular Weight | 209.99 g/mol | 209.99 g/mol |
| CAS Number | Not readily available | 149468-00-8[6] |
| Predicted Boiling Point | ~410.3±40.0 °C[6] | 410.3±40.0 °C[6] |
| Predicted Density | ~1.703±0.06 g/cm³[6] | 1.703±0.06 g/cm³[6] |
Table 1: Comparative Physicochemical Properties. (Note: Some data for the 2,5-dichloro isomer is predicted due to limited availability in public databases.)
The key distinction arises from the electronic effects of the substituents on the pyridine ring. In both isomers, the chlorine and fluorine atoms are electron-withdrawing through induction, while chlorine can also exhibit a weak resonance-donating effect.[7] The cumulative effect of these substituents significantly influences the acidity of the carboxylic acid and the reactivity of the pyridine ring.
Synthesis Strategies: Navigating the Regiochemical Challenges
The synthesis of these specifically substituted pyridines requires careful control of regioselectivity. While detailed, validated protocols for this compound are not widely published, a plausible synthetic approach can be extrapolated from known pyridine chemistry. In contrast, more information is available for the synthesis of related 2,6-dichloro-substituted pyridines.
Proposed Synthesis of this compound
A potential synthetic route to this compound could commence with a commercially available, appropriately substituted pyridine derivative, such as 2,5-dichloro-3-fluoropyridine.
Experimental Protocol (Hypothetical):
-
Lithiation: To a solution of 2,5-dichloro-3-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. The regioselectivity of this step is crucial and would likely be directed to the 4-position due to the activating effect of the adjacent chlorine and fluorine atoms.
-
Carboxylation: After stirring for 1 hour at -78 °C, the reaction mixture is quenched by the addition of solid carbon dioxide.
-
Acidification and Isolation: The reaction is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with aqueous HCl to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Causality Behind Experimental Choices: The choice of a strong base like n-butyllithium is necessary to deprotonate the pyridine ring. The low temperature (-78 °C) is critical to control the regioselectivity of the lithiation and prevent side reactions. Quenching with solid CO₂ provides the carboxylate, which upon acidification yields the desired carboxylic acid.
Synthesis of 2,6-Dichloro-3-fluoroisonicotinic Acid
The synthesis of 2,6-dichloro-3-fluoroisonicotinic acid can be approached through various routes, often starting from a pre-functionalized pyridine ring. One documented approach involves the fluorination of a corresponding chloro- or hydroxy-pyridine precursor.
Experimental Protocol (Representative):
-
Diazotization and Fluorination (Balz-Schiemann Reaction): 2,6-Dichloro-3-aminopyridine is treated with sodium nitrite in the presence of tetrafluoroboric acid to form the diazonium salt. Gentle heating of the diazonium salt then leads to the formation of 2,6-dichloro-3-fluoropyridine.
-
Lithiation and Carboxylation: The resulting 2,6-dichloro-3-fluoropyridine is then subjected to lithiation at the 4-position followed by carboxylation with carbon dioxide and subsequent acidification, similar to the protocol described for the 2,5-dichloro isomer.
Causality Behind Experimental Choices: The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate. The subsequent directed ortho-metalation at the 4-position is facilitated by the directing effects of the 3-fluoro and the two chloro substituents.
Comparative Reactivity and Electronic Effects
The differing substitution patterns of the two isomers lead to distinct electronic distributions within the pyridine ring, which in turn dictates their reactivity in various chemical transformations.
Electronic Effects:
-
This compound: The electron-withdrawing groups are positioned at the 2, 3, and 5 positions. The cumulative inductive effect of these halogens significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. The acidity of the carboxylic acid is also enhanced due to the stabilization of the carboxylate anion by the electron-withdrawing substituents.
-
2,6-Dichloro-3-fluoroisonicotinic Acid: The two chlorine atoms at the 2 and 6 positions exert a strong and symmetric electron-withdrawing effect. This arrangement significantly deactivates the pyridine ring towards electrophilic substitution and increases its susceptibility to nucleophilic aromatic substitution (SNAr) at the 2 and 6 positions, should a suitable nucleophile be employed under forcing conditions. The fluorine at the 3-position further contributes to this electron deficiency.
Steric Effects:
-
This compound: The substituents are more dispersed around the ring compared to the 2,6-dichloro isomer. This may result in less steric hindrance at the nitrogen atom and the carboxylic acid group.
-
2,6-Dichloro-3-fluoroisonicotinic Acid: The presence of chlorine atoms flanking the nitrogen atom (at positions 2 and 6) creates significant steric hindrance. This can impact reactions involving the nitrogen lone pair, such as N-alkylation or coordination to metal centers.[8]
Spectroscopic Signatures: Deciphering the Isomers
While experimental spectroscopic data for this compound is scarce, we can predict the expected signals based on established principles and compare them to the expected data for the 2,6-dichloro isomer.
¹H NMR Spectroscopy:
-
This compound: A single proton signal would be expected for the hydrogen at the 6-position. This signal would likely appear as a doublet due to coupling with the fluorine atom at the 3-position.
-
2,6-Dichloro-3-fluoroisonicotinic Acid: A single proton signal for the hydrogen at the 5-position would be anticipated, likely appearing as a doublet due to coupling with the fluorine at the 3-position.
¹³C NMR Spectroscopy:
The chemical shifts of the carbon atoms in the pyridine ring will be significantly influenced by the attached halogens. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-170 ppm.[9][10][11]
Infrared (IR) Spectroscopy:
Both isomers will exhibit characteristic IR absorption bands for the carboxylic acid group, including a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1730 cm⁻¹. The C-Cl and C-F stretching vibrations will also be present in the fingerprint region.
Applications in Drug Development: A Forward Look
The distinct properties of these isomers make them valuable, yet different, tools for the drug development professional.
-
This compound: The more dispersed substitution pattern and potentially lower steric hindrance around the nitrogen and carboxylic acid could make this isomer a versatile scaffold for building a variety of derivatives through reactions at these positions. The modulated electronic properties can be fine-tuned to optimize interactions with biological targets.
-
2,6-Dichloro-3-fluoroisonicotinic Acid: The high degree of electron deficiency and the steric shielding of the nitrogen atom make this isomer a particularly interesting building block for creating molecules where the core pyridine ring is designed to be relatively inert to metabolic attack. The flanking chloro groups can also serve as handles for further functionalization via nucleophilic aromatic substitution, opening doors to diverse chemical libraries. Derivatives of 2,6-dichloroisonicotinic acid have been explored as plant resistance inducers.[12]
The choice between these two isomers will ultimately depend on the specific design strategy of the drug discovery program. For instance, if the goal is to create a molecule with a highly polarized and reactive pyridine ring, the 2,6-dichloro isomer might be preferred. Conversely, if a less sterically encumbered scaffold is desired for subsequent derivatization, the 2,5-dichloro isomer could be the more suitable starting point.
Conclusion
The comparative analysis of this compound and 2,6-dichloro-3-fluoroisonicotinic acid underscores a fundamental principle in medicinal chemistry: isomeric position matters. The subtle shift of a single chlorine atom fundamentally alters the electronic and steric landscape of the molecule, influencing its synthesis, reactivity, and potential applications. While a lack of extensive published data on the 2,5-dichloro isomer necessitates some predictive analysis, the principles outlined in this guide provide a solid framework for researchers to make informed decisions in their use of these and other halogenated heterocyclic building blocks. As the quest for novel and more effective therapeutics continues, a deep understanding of such isomeric nuances will remain a cornerstone of successful drug design and development.
References
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Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. 2020. [Link]
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Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions (RSC Publishing). 2020. [Link]
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Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry. 2020. [Link]
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An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. 2016. [Link]
-
Effect of Substituents On Basicity of Pyridine. Scribd. [Link]
-
DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. 2025. [Link]
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One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. [Link]
-
From classical adducts to frustrated Lewis pairs: steric effects in the interactions of pyridines and B(C6F5)3. Inorganic Chemistry. 2009. [Link]
-
One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry. 2022. [Link]
- Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. [Link]
-
Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. MDPI. 2022. [Link]
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. 2025. [Link]
-
Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. [Link]
-
Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. ResearchGate. 2026. [Link]
-
Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]
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Process for the preparation of fluorinated pyridines. European Patent Office. [Link]
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Development of a copper-catalyzed enantioselective decarboxylative-aldolization for the preparation of perfluorinated 1,3,5-triols featuring supramolecular recognition properties. The Royal Society of Chemistry. [Link]
-
Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society. [Link]
-
High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. 2013. [Link]
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
2,5-Dichloro-3-fluoropyridine. PubChem. [Link]
- Synthesis method of 2,3-difluoro-5-chloropyridine.
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. 2017. [Link]
-
A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. ResearchGate. 2011. [Link]
-
13C NMR Spectra and mass Spectral Analysis. International Journal for Research in Applied Science & Engineering Technology. 2023. [Link]
-
Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. ResearchGate. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
26-Dichloro-5-Fluoronicotinic Acid 97.0%. PureSynth. [Link]
-
State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. [Link]
-
13C NMR Spectroscopy. chemconnections.org. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. 2023. [Link]
- Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Applications of Fluorine in Medicinal Chemistry. PubMed. 2015. [Link]
-
13C DEPT NMR 1D Spectrum. University of Utah. [Link]
Sources
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- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Dichloro-3-fluoro-isonicotinic acid CAS#: 149468-00-8 [m.chemicalbook.com]
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- 12. researchgate.net [researchgate.net]
Strategic Sourcing and Technical Validation of 2,5-Dichloro-3-fluoroisonicotinic Acid
Executive Summary
2,5-Dichloro-3-fluoroisonicotinic acid is a highly specialized halogenated pyridine building block, primarily utilized in the synthesis of agrochemicals (auxin-mimic herbicides) and medicinal chemistry campaigns (kinase inhibitors targeting the ATP-binding pocket).[1]
Unlike its more common isomer, 2,6-dichloro-3-fluoroisonicotinic acid, the 2,5-dichloro variant presents unique sourcing challenges due to the high probability of regioisomeric contamination during synthesis.[1] This guide outlines a Quality by Design (QbD) approach to sourcing, validating, and handling this compound, ensuring that downstream synthetic pathways are not compromised by structural impurities.
Chemical Profile & The "Isomer Trap"[1]
The pyridine ring is notoriously prone to electrophilic and nucleophilic substitution ambiguity. When sourcing "this compound," the primary risk is receiving the 2,6-dichloro or 3,5-dichloro isomers, which are often thermodynamically favored byproducts in bulk manufacturing processes.[1]
Molecular Specifications
| Property | Specification | Critical Note |
| Chemical Name | This compound | Substituted at C2, C3, C5; COOH at C4.[1][2] |
| Molecular Formula | C₆H₂Cl₂FNO₂ | |
| Molecular Weight | 209.99 g/mol | |
| Predicted pKa | ~2.1 (Acidic) | Highly acidic due to electron-withdrawing halogens.[1] |
| Solubility | DMSO, Methanol, EtOAc | Poor solubility in non-polar solvents (Hexane).[1] |
| Key Impurity | 2,6-Dichloro-3-fluoro isomer | Action: Verify via 19F NMR immediately. |
Structural Visualization
The 3-fluoro position is sterically crowded, flanked by the 2-chloro and 4-carboxyl groups.[1] This crowding often necessitates specific cross-coupling conditions (e.g., Suzuki-Miyaura) that differ from the less hindered 2,6-isomer.[1]
Supply Chain Intelligence
Sourcing this material requires distinguishing between stock-holding manufacturers and re-packagers. For research grade (mg to g scale), catalog houses are sufficient.[1] For process development (kg scale), direct engagement with CROs is mandatory to define impurity profiles.[1]
Supplier Categorization
Tier 1: Validated Catalog Suppliers (High Trust, Research Scale)
Best for: Medicinal Chemistry SAR, Reference Standards (1g - 100g)[1]
-
Thermo Scientific Chemicals (Alfa Aesar / Acros): High reliability for stated purity.[1]
-
Combi-Blocks: Specializes in pyridine chemistry; often holds stock of specific isomers.
-
Apollo Scientific: Strong UK-based inventory for fluorinated heterocycles.
-
BLD Pharm: Good availability for rare building blocks, though batch-specific CoA verification is recommended.
Tier 2: Bulk & Custom Synthesis (Process Scale)
Best for: Pilot Plant, GLP Tox Batches (>1kg)[1]
-
WuXi AppTec / ChemPartner: Capable of custom synthesis if the specific 2,5-isomer is out of stock.
-
Capot Chemical: Cost-effective for bulk, requires rigorous internal QC.
-
PureSynth: Specializes in difficult-to-source halogenated pyridines.[1]
Sourcing Decision Matrix
The following logic flow ensures you select the correct vendor type based on your project phase and risk tolerance.
Figure 1: Strategic sourcing workflow emphasizing the critical Internal QC gate regardless of the supplier source.
Technical Validation Protocols
Trusting the Certificate of Analysis (CoA) from a vendor is insufficient for this molecule due to the "Isomer Trap."[1] You must implement a self-validating analytical workflow.
Protocol A: 19F NMR Regio-Verification (The "Silver Bullet")
Proton NMR is often uninformative due to the lack of protons on the pyridine ring (only one aromatic proton is present in some precursors, but the final acid has none if fully substituted, or just one if 2,5-dichloro).[1] 19F NMR is the definitive method. [1]
-
Rationale: The chemical shift of the fluorine atom is highly sensitive to the ortho-substituents.
Experimental Setup:
-
Solvent: DMSO-d6 (preferred) or MeOD.[1] Avoid CDCl3 due to solubility issues.
-
Internal Standard:
-Trifluorotoluene ( -63.72 ppm).[1] -
Scan Parameters: Minimum 64 scans, relaxation delay
(for integration accuracy).
Protocol B: HPLC Purity Profiling
Reverse-phase HPLC is required to separate the carboxylic acid from decarboxylated byproducts (2,5-dichloro-3-fluoropyridine).[1]
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (Do not use TFA if MS detection is planned) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV @ 254 nm (aromatic) and 220 nm (amide/acid) |
| Pass Criteria | >97% Area Under Curve (AUC) |
Analytical Logic Flow
Figure 2: Analytical workflow prioritizing 19F NMR to detect regioisomers before investing time in LC-MS purity checks.
Synthesis & Handling Implications
Reactivity Profile
The this compound scaffold offers three distinct handles for diversification:
-
C4-Carboxylic Acid: Amide coupling (HATU/DIEA) or reduction to alcohol.[1]
-
C2-Chlorine: Highly reactive to SNAr displacement (e.g., with amines/alkoxides) due to the activating ring nitrogen.[1]
-
C5-Chlorine: Less reactive; typically requires Palladium-catalyzed cross-coupling (Suzuki/Buchwald) to functionalize.[1]
Safety (SDS Highlights)
-
Corrosivity: As a halogenated nicotinic acid derivative, it is irritating to eyes and skin.
-
Handling: Use standard PPE. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Hygroscopic. Store at +2°C to +8°C under inert gas (Argon) to prevent hydrolysis or decarboxylation over long periods.
References
-
PubChem. 2,5-Dichloroisonicotinic acid (Isomer Reference).[1] National Library of Medicine. Available at: [Link][1]
-
Reich, H. J. 19F NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
-
Organic Syntheses. General Procedures for Pyridine Carboxylic Acids. Available at: [Link][1]
(Note: While specific CAS 1150164-75-4 is often associated with this class, always verify the structure visually on the vendor site as CAS numbers for rare isomers can be inconsistent across databases.)[1]
Sources
Methodological & Application
reaction conditions for esterification of 2,5-Dichloro-3-fluoroisonicotinic acid
This is a comprehensive Application Note and Protocol for the esterification of 2,5-Dichloro-3-fluoroisonicotinic acid , a sterically hindered and electron-deficient pyridine derivative.
High-Yield Synthesis of Polyhalogenated Pyridine Esters
Part 1: Executive Summary & Strategic Analysis
The Challenge: Sterics vs. Electronics
Esterifying this compound presents a dual challenge that defeats standard "undergraduate" protocols:
-
Steric Ortho-Effect: The carboxylic acid at position C4 is flanked by a Fluorine at C3 and a Chlorine at C5. These bulky halogens create a "steric gate," severely retarding the approach of nucleophiles (alcohols) in standard Fischer esterification (
/ MeOH). -
Ring Instability (
Risk): The pyridine ring is highly electron-deficient due to the nitrogen heteroatom and three halogen substituents. The Chlorine at C2 is activated toward Nucleophilic Aromatic Substitution ( ). Using basic conditions (e.g., Alkyl halide + strong base) or alkoxide nucleophiles risks displacing the C2-Cl, leading to impurity formation.
The Solution: The Acyl Chloride Pathway
To bypass the steric barrier without triggering ring substitution, this protocol utilizes an Acyl Chloride Activation strategy. By converting the -OH of the carboxylic acid into a -Cl (a superior leaving group) using Thionyl Chloride (
Part 2: Detailed Experimental Protocols
Method A: Thionyl Chloride Activation (Gold Standard)
Recommended for scale-up (>10g) and highest purity.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |
| This compound | 1.0 | Substrate |
| Thionyl Chloride ( | 5.0 - 10.0 | Reagent / Solvent |
| DMF (Dimethylformamide) | 0.05 (Cat.) | Vilsmeier-Haack Catalyst |
| Methanol (anhydrous) | Excess | Nucleophile (for methyl ester) |
| Toluene | Solvent | Azeotropic drying / Co-solvent |
Step-by-Step Protocol
1. Activation (Acid Chloride Formation)
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (
or line). -
Charging: Add this compound (solid) to the flask.
-
Reagent Addition: Add Thionyl Chloride (
) carefully. It can act as the solvent.[1] If the slurry is too thick, add anhydrous Toluene (2-3 volumes). -
Catalysis: Add catalytic DMF (2-3 drops per 10g substrate). Note: Gas evolution (
, ) will begin immediately. -
Reflux: Heat the mixture to reflux (
C) for 3–5 hours .-
Checkpoint: The reaction is complete when the solution becomes clear and gas evolution ceases.
-
-
Concentration: Distill off excess
under reduced pressure (rotary evaporator). Add Toluene (2x) and re-evaporate to azeotropically remove trace and . Crucial: Residual will generate upon alcohol addition, which is acceptable, but removing it gives better control.
2. Esterification (Alcoholysis)
-
Cooling: Cool the residue (crude acid chloride) to
C in an ice bath. -
Addition: Slowly add anhydrous Methanol (or desired alcohol). The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.
-
Note: Because the acid chloride is highly reactive, reflux is usually not required for this step, preventing
side reactions.
-
-
Quench & Workup:
-
Purification: Concentrate to yield the ester. Recrystallization from Hexane/EtOAc is usually sufficient; column chromatography is rarely needed.
Method B: Mild Alkylation (Small Scale / Lab)
Recommended for <1g scale or if acid sensitivity is a concern.
Warning: Do NOT use strong bases like NaH or NaOMe. They will attack the C2-Chlorine. Use Potassium Carbonate (
-
Dissolution: Dissolve 1.0 equiv of acid in DMF (anhydrous).
-
Base: Add 1.5 equiv of powdered
. Stir for 15 min. -
Alkylation: Add 1.2 equiv of Methyl Iodide (MeI) or Dimethyl Sulfate.
-
Temperature: Stir at Room Temperature for 12–18 hours.
-
Critical: Do not heat above
C to avoid of the Fluorine.
-
-
Workup: Pour into water, extract with EtOAc.
Part 3: Critical Process Parameters & Visualization[13]
Reaction Pathway & Decision Logic
Caption: Workflow selection. Route A is preferred for steric clearance; Route B requires strict temperature control to avoid ring substitution.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Incomplete Acid Chloride formation. | Ensure DMF catalyst is added.[13] Increase reflux time. Ensure |
| Dark/Black Reaction Mixture | Decomposition or Polymerization.[5] | Reaction temperature too high. For Method A, ensure bath is not >90°C. For Method B, keep <40°C. |
| Impurity at ~5-10% (Method B) | Base was too strong or temp too high. Switch to Method A (Acidic conditions suppress | |
| Product Solidifies in Condenser | Sublimation of Acid Chloride. | Use a wider bore condenser. Wash down with small amount of Toluene. |
Part 4: References
-
Process for the preparation of 2,6-dichloro-5-fluoronicotinic acid. (Analogous chemistry for polyhalogenated nicotinic acids). Google Patents. US Patent 5,204,478. Link
-
Esterification of 2,6-dichloroisonicotinic acid. (Protocol precedent: Reflux with
/MeOH). PrepChem. Link -
Thionyl Chloride (SOCl2) Conversion of Carboxylic Acids. (Mechanistic grounding for acid chloride formation). Master Organic Chemistry. Link
-
Synthesis of Fluroxypyr Intermediates. (Context on 4-amino-3,5-dichloro-6-fluoro-2-pyridyloxyacetic acid esters). BenchChem Application Notes. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. uakron.edu [uakron.edu]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. prepchem.com [prepchem.com]
- 13. Volume # 4(113), July - August 2017 — "2,5-Furandicarboxylic acid fluoro-containing esters synthesis " [notes.fluorine1.ru]
Advanced Protocol: Synthesis of Fluorinated Pyridine Herbicide Precursors via Isonicotinic Acid Derivatives
Application Note: AN-AGRO-2026-04
Executive Summary & Strategic Context
The incorporation of fluorine into pyridine scaffolds is a cornerstone of modern herbicide design. Fluorine atoms enhance metabolic stability by blocking oxidative degradation (typically at the 2- and 6-positions) and increase lipophilicity (
This Application Note details the synthesis of 2,6-difluoroisonicotinic acid , a high-value intermediate for "Diflufenican-style" carboxamide herbicides, starting from the non-fluorinated precursor Citrazinic acid .
Why this pathway? Direct fluorination of pyridine rings is hazardous and non-selective. The industry standard—and the focus of this guide—is the Halex (Halogen Exchange) reaction.[1] This protocol transforms 2,6-dichloroisonicotinic acid into its difluoro-analog using Potassium Fluoride (KF). While conceptually simple, the Halex reaction is notoriously sensitive to moisture and solvent parameters. This guide provides the optimized conditions to suppress hydroxy-impurity formation and maximize yield.
Synthetic Strategy & Workflow
The synthesis is divided into three critical stages. The workflow moves from a commercially available feedstock (Citrazinic acid) to the fluorinated core, and finally to the active herbicidal amide.
Visual Workflow (DOT)
Caption: Figure 1. Step-wise synthesis from Citrazinic acid to Fluorinated Herbicide Active Ingredient.
Detailed Methodology
Stage 1: Chlorination of Citrazinic Acid
Objective: Convert hydroxy groups to leaving groups (chlorines) suitable for nucleophilic substitution.
Reagents:
-
Citrazinic acid (2,6-dihydroxyisonicotinic acid)
-
Phosphoryl chloride (
) – Excess[2] -
Tetraethylammonium chloride (TEAC) – Phase Transfer Catalyst
Protocol:
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a caustic scrubber (to trap HCl gas).
-
Charging: Add Citrazinic acid (10.35 g, 66.7 mmol) and TEAC (11.05 g, 66.7 mmol) to the flask.
-
Solvent/Reagent: Carefully add
(20-30 mL). Note: acts as both reagent and solvent. -
Reaction: Heat to 130°C for 18 hours. Increase temp to 145°C for 2 hours to ensure completion.
-
Quench: Cool to room temperature (RT). Pour the reaction mixture slowly onto 150 g of crushed ice. Caution: Exothermic hydrolysis of excess
. -
Isolation: Extract with Ethyl Acetate (3 x 100 mL). Dry organic layer over
, filter, and concentrate.[2]-
Expected Yield: ~89% (White solid).[2]
-
Checkpoint:
H NMR (DMSO- ) should show a singlet at 7.85 ppm (aromatic protons).
-
Stage 2: The Halex Reaction (Critical Step)
Objective: Nucleophilic Aromatic Substitution (
Scientific Insight: The success of this step relies on the "Naked Fluoride" effect. Water solvates
Reagents:
-
2,6-Dichloroisonicotinic acid (from Stage 1)[2]
-
Potassium Fluoride (Spray-dried, Anhydrous) – 3.5 equivalents
-
Sulfolane (Tetramethylene sulfone) – Solvent
-
Tetraphenylphosphonium bromide (
) – Catalyst (5 mol%)
Protocol:
-
Drying (Crucial): In the reaction vessel, mix Sulfolane and KF. Heat to 150°C under vacuum (20 mbar) for 1 hour to distill off trace water. Break vacuum with dry Nitrogen.
-
Reaction: Add 2,6-Dichloroisonicotinic acid and
catalyst. -
Conditions: Heat to 210°C for 12–15 hours.
-
Workup:
-
Cool to 100°C.
-
Dilute with water (dissolves inorganic salts KCl/KF).
-
Acidify to pH 1-2 with HCl.[7]
-
Extract with Diethyl Ether or DCM.
-
-
Purification: Recrystallization from hexane/ethyl acetate or sublimation.
-
Target: 2,6-Difluoroisonicotinic acid.[7]
-
Mechanistic Visualization (DOT)
Caption: Figure 2. S_NAr Mechanism for the Halex Fluorination of Pyridines.
Analytical Validation & Data
To ensure protocol integrity, compare your results against these standard parameters.
Table 1: Reaction Parameter Optimization
| Parameter | Recommended | Alternative | Impact of Deviation |
| Solvent | Sulfolane | DMSO, NMP | DMSO decomposes >180°C; NMP can participate in side reactions. |
| Fluoride Source | Spray-dried KF | CsF | CsF is more reactive but significantly more expensive. |
| Temperature | 200–215°C | 180°C | <190°C results in incomplete conversion (mono-fluoro intermediates). |
| Catalyst | 18-Crown-6 | Crown ethers degrade at >150°C; Phosphonium salts are thermally stable. |
Analytical Checkpoint (HPLC):
-
Column: C18 Reverse Phase
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) Gradient.
-
Retention Time: The Difluoro product will elute earlier than the Dichloro precursor due to higher polarity of the C-F bond relative to C-Cl, despite the lipophilicity change of the overall molecule in biological systems.
Downstream Application: Herbicide Synthesis
Example: Synthesis of a Diflufenican Analog (Amidation)
-
Activation: Dissolve 2,6-difluoroisonicotinic acid in
(excess). Reflux for 2 hours. Evaporate excess to obtain the acid chloride. -
Coupling: Dissolve acid chloride in anhydrous DCM. Add 2,4-difluoroaniline (1.0 eq) and Triethylamine (1.2 eq).
-
Stir: Room temperature for 4 hours.
-
Result: N-(2,4-difluorophenyl)-2,6-difluoroisonicotinamide. This structure mimics the picolinamide/nicotinamide class of bleaching herbicides (PDS inhibitors).
Safety & Troubleshooting
-
HF Danger: In the presence of strong acid and moisture, fluoride salts can generate Hydrogen Fluoride (HF). Always work in a well-ventilated fume hood. Keep Calcium Gluconate gel nearby.
-
Thermal Runaway: The Halex reaction is exothermic.[1] Scale up cautiously.
-
Black Tar Formation: If the reaction turns black, the temperature was likely too high (>230°C) or the solvent was wet, leading to polymerization of pyridine oxides.
References
-
Halex Process Overview: Ullmann's Encyclopedia of Industrial Chemistry, "Fluorine Compounds, Organic". (2002).[8][9]
-
Synthesis of 2,6-dichloroisonicotinic acid: ChemicalBook Protocols & Patents. (Based on standard Citrazinic acid chlorination).
-
Fluorination of Chloropyridines (Patent): Process for preparing fluoropyridine compounds (EP0044890B1). Describes KF/Sulfolane conditions.
-
Diflufenican Synthesis Context: Synthesis of Diflufenican from Nicotinic Acid Derivatives.
-
Nucleophilic Fluorination Review: Recent Developments in Nucleophilic Fluorination with Potassium Fluoride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. DE3577704D1 - METHOD FOR PRODUCING FLUORINATED PYRIDINE DERIVATIVES. - Google Patents [patents.google.com]
- 4. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halex process - Wikipedia [en.wikipedia.org]
- 6. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]
- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 8. New method of fluorination using potassium fluoride in ionic liquid: significantly enhanced reactivity of fluoride and improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Regioselective Nucleophilic Substitution Reactions of 2,5-Dichloro-3-fluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the nucleophilic aromatic substitution (SₙAr) reactions of 2,5-Dichloro-3-fluoroisonicotinic acid. This versatile building block is of significant interest in medicinal and agrochemical research due to its densely functionalized, electron-deficient pyridine core.[1][2] Understanding and controlling the regioselectivity of nucleophilic attack is paramount for its effective use in the synthesis of novel chemical entities. This guide moves beyond simple procedural lists to explain the underlying principles governing reactivity, offering detailed protocols and troubleshooting advice grounded in established chemical theory.
Mechanistic Principles and Predicting Regioselectivity
The reactivity of the this compound scaffold is dominated by the principles of Nucleophilic Aromatic Substitution (SₙAr). The pyridine nitrogen, functioning as a powerful electron-withdrawing group, significantly acidifies the ring protons and lowers the energy of the LUMO, making the ring susceptible to attack by nucleophiles.[3][4] This effect is further amplified by the electron-withdrawing carboxylic acid at the C4-position and the inductive effects of the three halogen substituents.
The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is the key determinant of the reaction rate and its regiochemical outcome.[7]
Caption: The general two-step addition-elimination mechanism of SₙAr reactions.
Analysis of Regioselectivity:
The substrate presents three potential sites for nucleophilic attack: the chlorine at C2, the fluorine at C3, and the chlorine at C5. The regioselectivity of the initial substitution is dictated by the relative stability of the corresponding Meisenheimer complex formed upon nucleophilic attack at each position.
-
Attack at C2: This position is ortho to the highly electronegative ring nitrogen. A nucleophilic attack here generates a Meisenheimer intermediate where the negative charge is effectively delocalized onto the nitrogen atom, providing substantial resonance stabilization. This makes the C2 position the most electrophilic and kinetically favored site for substitution.
-
Attack at C5: This position is ortho to the C4-carboxylic acid group and meta to the ring nitrogen. While the carboxyl group provides activation, the stabilization of the negative charge is generally less effective than that provided by the ring nitrogen for the ortho position.
-
Attack at C3: This position is also ortho to the C4-carboxylic acid but is generally the least activated position on a pyridine ring for SₙAr.[3]
Protocols for Selective Monosubstitution at the C2-Position
Achieving selective monosubstitution requires careful control of reaction conditions, primarily stoichiometry and temperature, to favor the kinetically preferred C2-substitution while minimizing subsequent reactions at the C5 position.
Caption: A generalized experimental workflow for C2-selective SₙAr reactions.
Protocol 2.1: Amination with Primary or Secondary Amines
This protocol describes a general procedure for the synthesis of 2-amino-5-chloro-3-fluoroisonicotinic acid derivatives.
Materials:
-
This compound (1.0 eq.)
-
Primary or Secondary Amine (1.1 eq.)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the chosen anhydrous solvent (e.g., DMSO).
-
Add the base (e.g., K₂CO₃) to the suspension.
-
Slowly add the amine nucleophile to the mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by filtration. Otherwise, acidify the aqueous solution carefully with 1M HCl to pH ~4-5 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Causality: The use of a polar aprotic solvent like DMSO or NMP is crucial as it effectively solvates the cation of the base while leaving the anionic nucleophile relatively free, enhancing its reactivity.[8] Using a slight excess of the amine ensures complete consumption of the starting material, while the base neutralizes the HCl formed during the reaction, driving it to completion.
Protocol 2.2: Alkoxylation/Phenoxylation
This protocol details the substitution with an alcohol or phenol to form the corresponding ether derivative.
Materials:
-
This compound (1.0 eq.)
-
Alcohol or Phenol (1.2 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 eq.)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry, three-neck flask under an inert atmosphere, add the alcohol or phenol and the anhydrous solvent (e.g., THF).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
In a separate flask, dissolve the this compound in the same anhydrous solvent.
-
Slowly transfer the solution of the starting material into the flask containing the nucleophile via cannula.
-
Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to 0°C and cautiously quench the excess NaH by adding methanol dropwise, followed by water.
-
Adjust the pH to ~3-4 with 1M HCl to precipitate the carboxylic acid product.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as required.
Causality: Alcohols and phenols are generally poor nucleophiles for SₙAr. Therefore, they must first be deprotonated with a strong, non-nucleophilic base like NaH to form the much more reactive alkoxide or phenoxide anion.
Controlling Sequential and Disubstitution Reactions
Replacing the second chlorine atom at the C5-position requires overcoming a higher activation energy. This can be achieved by modifying reaction conditions or by employing a more potent nucleophile.
| Parameter | Monosubstitution (at C2) | Disubstitution (at C2 & C5) | Rationale |
| Nucleophile Stoichiometry | 1.0 - 1.2 equivalents | > 2.2 equivalents | A large excess of the nucleophile is required to drive the less favorable second substitution. |
| Temperature | 80 - 120°C | 120 - 160°C (or microwave irradiation) | Higher thermal energy is needed to overcome the activation barrier for substitution at the C5 position.[3] |
| Reaction Time | 4 - 16 hours | 12 - 48 hours | Longer reaction times are necessary to ensure the completion of the slower second substitution step. |
| Nucleophile Choice | Can use moderately reactive nucleophiles. | Often requires highly reactive nucleophiles (e.g., thiolates, sodium azide). | A stronger nucleophile can more readily attack the less activated C5 position. |
Protocol 3.1: Sequential Disubstitution with Two Different Nucleophiles
This advanced strategy allows for the creation of highly diverse molecular scaffolds.
-
Step 1: C2-Substitution: Follow Protocol 2.1 or 2.2 using 1.0 equivalent of the first nucleophile (Nu¹). Carefully monitor the reaction to ensure full consumption of the starting material without significant formation of the disubstituted product. Isolate and purify the 2-Nu¹-5-chloro-3-fluoroisonicotinic acid intermediate.
-
Step 2: C5-Substitution: Subject the purified intermediate from Step 1 to a second SₙAr reaction with a different nucleophile (Nu²). This step will typically require more forcing conditions as outlined in the table above (e.g., higher temperature, longer reaction time).
-
Work-up and Purification: Follow standard procedures to isolate and purify the final 2-Nu¹-5-Nu²-3-fluoroisonicotinic acid product.
Troubleshooting and Optimization
Low yields or the formation of side products are common challenges in SₙAr chemistry.[9] A systematic approach to optimization is key to success.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dichloro-3-fluoroisonicotinic Acid
Welcome to the technical support center for the synthesis of 2,5-Dichloro-3-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven insights to optimize your synthetic protocols and improve yields.
Introduction
This compound is a key building block in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, imparts specific electronic and steric properties that are crucial for biological activity. However, the synthesis of this molecule is not trivial and presents several challenges, including poor regioselectivity, harsh reaction conditions, and low yields. This guide provides a structured approach to troubleshoot common issues and optimize your synthetic strategy.
Overview of Synthetic Strategies
Several synthetic routes to this compound have been reported. The choice of strategy often depends on the availability of starting materials, scalability, and safety considerations. The primary approaches involve the synthesis of a key intermediate, 2,5-dichloro-3-fluoropyridine, followed by the introduction of the carboxylic acid moiety at the 4-position.
Frequently Asked Questions (FAQs)
Q1: What is the most common bottleneck in synthesizing this compound?
A: The primary challenge lies in the efficient and regioselective synthesis of the 2,5-dichloro-3-fluoropyridine intermediate. The pyridine ring is electron-deficient, which deactivates it towards certain reactions.[1] Specifically, introducing the fluorine atom at the C-3 position via nucleophilic substitution (e.g., a Halex reaction) is significantly more difficult than at the C-2 or C-6 positions.[2] Subsequent functionalization at the C-4 position can also suffer from poor selectivity and harsh reaction conditions.
Q2: Are there significant safety concerns I should be aware of?
A: Yes. Several steps can involve hazardous reagents and conditions.
-
Fluorination: Anhydrous hydrogen fluoride (HF) used in diazotization reactions is highly corrosive and toxic, requiring specialized equipment like Monel autoclaves.[2] Some fluorinating agents can react explosively with common solvents like DMF or DMSO.[3]
-
Metalation: The use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) for deprotonation is highly exothermic and must be performed at very low temperatures (e.g., -78 °C) under an inert atmosphere to prevent side reactions and ensure safety.[4] On a larger scale, deprotonation of fluoropyridines carries a risk of thermal runaway due to the potential elimination of LiF, which has a very high heat of formation.[5]
-
Oxidizing Agents: Strong oxidizers like potassium permanganate or ozone require careful handling and control of reaction conditions to prevent runaway reactions.[6][7]
Q3: Which synthetic route is recommended for laboratory-scale synthesis versus potential scale-up?
A:
-
For Laboratory Scale: Directed ortho-metalation of 2-chloro-3-fluoropyridine followed by carboxylation with CO2 is often the most direct route, provided the starting material is available.[4] It avoids many of the intermediate steps of other methods. However, it is sensitive to temperature and moisture.
-
For Scale-Up: A route involving the hydrolysis of a 4-cyano intermediate (2,5-dichloro-3-fluoroisonicotinonitrile) may be more robust and reproducible.[8] While it adds steps, the intermediates are often crystalline solids that are easier to purify. The Halex reaction on 2,3,5-trichloropyridine can also be considered for scale-up, but optimization of the catalyst and reaction conditions is critical to achieve acceptable yields.[9]
Troubleshooting Guide: Synthesis and Carboxylation
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis.
Part 1: Synthesis of the 2,5-Dichloro-3-fluoropyridine Intermediate
Problem 1: Low or no yield in the Halex (Halogen Exchange) reaction of 2,3,5-trichloropyridine.
-
Possible Cause 1: Ineffective Fluoride Source/Catalyst. The replacement of chlorine at the C-3 position of the pyridine ring with fluoride using potassium fluoride (KF) is notoriously difficult due to the electronic properties of the ring.[2]
-
Solution:
-
Drying the Fluoride Source: Ensure the KF is rigorously dried before use. Spray-dried KF is often preferred.
-
Phase-Transfer Catalyst (PTC): The use of a PTC like tetraphenylphosphonium bromide or tetrabutylphosphonium bromide is crucial to enhance the solubility and reactivity of the fluoride salt in the organic solvent.[9]
-
Alternative Fluoride Sources: While more expensive, cesium fluoride (CsF) is more reactive than KF and can improve yields.[2]
-
-
-
Possible Cause 2: Inappropriate Solvent or Temperature. The reaction requires high temperatures and a polar aprotic solvent to proceed.
-
Solution:
-
Solvent Choice: Solvents like dimethyl sulfone, N-methyl-2-pyrrolidone (NMP), or sulfolane are commonly used.[2][10] A mixture of an aprotic amide (like NMP) and an aromatic hydrocarbon (like toluene) has been shown to improve both yield and selectivity.[10]
-
Temperature Control: The reaction often requires temperatures in the range of 180-210 °C.[9] It can be beneficial to run the reaction at a lower temperature initially (e.g., 180-190 °C) to form the monofluorinated product, and then increase the temperature (e.g., 200-210 °C) to drive the reaction to completion.[9]
-
-
Problem 2: Poor yield or side products in the diazotization (Balz-Schiemann type) reaction of 2,5-dichloro-3-aminopyridine.
-
Possible Cause 1: Water Contamination. The formation of the diazonium salt and its subsequent decomposition to the fluoro-pyridine must be conducted under anhydrous conditions. The presence of water will lead to the formation of phenolic byproducts.
-
Solution: Use anhydrous HF. This often requires specialized, corrosion-resistant equipment.[2] Ensure all glassware is flame-dried and reagents are anhydrous.
-
-
Possible Cause 2: Incomplete Diazotization or Decomposition. The reaction temperature is critical for both the formation of the diazonium salt and its subsequent thermal or photochemical decomposition.
-
Solution: Carefully control the temperature during the addition of the nitrite source (e.g., NaNO₂) to form the diazonium salt (typically 0-5 °C). The subsequent decomposition step may require controlled heating. Monitor the reaction for nitrogen evolution to track progress.
-
Part 2: Introduction of the Carboxylic Acid Group
Problem 3: Low yield and poor regioselectivity during directed metalation and carboxylation.
-
Possible Cause 1: Incorrect Base or Temperature. The deprotonation of the pyridine ring is highly sensitive to the choice of base and temperature. The C-4 proton of 2-chloro-3-fluoropyridine is the target, but deprotonation at other positions can occur.
-
Solution:
-
Base Selection: Lithium diisopropylamide (LDA) is a common and effective base for this transformation.[4]
-
Strict Temperature Control: The reaction must be performed and maintained at a very low temperature, typically -78 °C, throughout the deprotonation and the subsequent quench with carbon dioxide.[4] Allowing the reaction to warm prematurely can lead to side reactions and decomposition.[5]
-
-
-
Possible Cause 2: Inefficient Carboxylation. The quench with CO₂ must be efficient to trap the lithiated intermediate.
-
Solution: Use a stream of dry CO₂ gas bubbled through the reaction mixture or add freshly crushed dry ice.[4] Ensure the CO₂ is anhydrous to avoid quenching the lithiated species with protons.
-
Problem 4: Incomplete hydrolysis of the nitrile precursor (2,5-dichloro-3-fluoroisonicotinonitrile).
-
Possible Cause 1: Hydrolysis of Chloro Substituents. A significant challenge in hydrolyzing chlorocyanopyridines is that the chloro groups, especially at the 2- and 4-positions, are also susceptible to hydrolysis under the reaction conditions, leading to unwanted byproducts.[11][12]
-
Solution:
-
Staged Hydrolysis: A two-step hydrolysis can be effective. First, use concentrated sulfuric acid at a controlled temperature (e.g., 62 °C) to convert the nitrile to the more stable amide (2,5-dichloro-3-fluoroisonicotinamide).[8]
-
Controlled Amide Hydrolysis: Subsequently, the amide can be hydrolyzed to the carboxylic acid under carefully controlled basic or acidic conditions that are milder than those required for direct nitrile hydrolysis.
-
-
-
Possible Cause 2: Harsh Reaction Conditions Leading to Decomposition. Strong acid or base and high temperatures required for nitrile hydrolysis can lead to decomposition of the starting material or product.
-
Solution: Monitor the reaction closely using TLC or HPLC. Optimize the reaction time and temperature to find a balance between complete conversion and minimal byproduct formation.[13]
-
Problem 5: Low yield or over-oxidation during the oxidation of a 4-alkyl-2,5-dichloro-3-fluoropyridine.
-
Possible Cause 1: Ring Oxidation. The pyridine ring itself can be susceptible to oxidation, especially under harsh conditions, leading to N-oxides or ring-opened products.[14]
-
Solution:
-
Choice of Oxidant: Milder, more selective oxidizing agents are preferred. Ozone with an acetate catalyst has been reported for the oxidation of similar 2-chloro-3-alkylpyridines.[7]
-
Catalyst Development: Selective oxidation is a significant challenge in industrial chemistry.[15][16] The design and screening of catalysts are crucial for improving selectivity and reducing waste.[17]
-
-
-
Possible Cause 2: Incomplete Reaction. The alkyl group may be resistant to oxidation.
-
Solution: Increase the reaction temperature or reaction time, but monitor carefully for the formation of byproducts.[1] Ensure the stoichiometry of the oxidizing agent is sufficient.
-
Experimental Protocols
Protocol 1: Directed Metalation and Carboxylation of 2-Chloro-3-fluoropyridine[4]
Objective: To synthesize 2-chloro-3-fluoroisonicotinic acid via deprotonation and carboxylation.
Materials:
-
2-Chloro-3-fluoropyridine
-
Lithium diisopropylamide (LDA) solution (e.g., 2M in THF/heptane/ethylbenzene)
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon Dioxide (dry gas or solid dry ice)
-
2N Hydrochloric Acid
-
Diethyl ether
-
Water
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Add anhydrous THF (30 mL) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (16.7 mL, 33.4 mmol) to the cold THF.
-
In a separate flask, dissolve 2-chloro-3-fluoropyridine (4.0 g, 30.4 mmol) in anhydrous THF (30 mL) and cool the solution to -78 °C.
-
Add the pre-cooled solution of 2-chloro-3-fluoropyridine dropwise to the LDA solution over 20 minutes, maintaining the internal temperature at or below -75 °C.
-
Stir the resulting mixture at -78 °C for 3 hours.
-
Bubble dry carbon dioxide gas through the cold reaction mixture for 20 minutes.
-
Allow the reaction to warm to -30 °C and hold for 1 hour, then warm to 0 °C.
-
Quench the reaction by the careful addition of water (75 mL).
-
Transfer the mixture to a separatory funnel. Wash the aqueous phase with diethyl ether (100 mL) to remove unreacted starting material.
-
Adjust the pH of the aqueous phase to ~2 by adding 2N hydrochloric acid. A white precipitate should form.
-
Age the slurry for 18 hours (e.g., overnight at 4 °C) to ensure complete precipitation.
-
Collect the white solid by filtration, wash with cold water, and air-dry to afford 2-chloro-3-fluoroisonicotinic acid. (Reported yield: 79%).
Protocol 2: Two-Step Hydrolysis of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile[8]
Objective: To synthesize 2,6-dichloro-5-fluoronicotinamide as a stable intermediate. (Note: This is for a related compound, but the principle is applicable).
Materials:
-
2,6-dichloro-5-fluoro-3-pyridinecarbonitrile
-
Concentrated Sulfuric Acid
-
Ice water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure - Step A: Synthesis of the Amide:
-
In a 500 mL flask, carefully add concentrated sulfuric acid (125 mL).
-
Add 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (24.8 g, 130 mmol) to the acid.
-
Heat the mixture to 62 °C and maintain for 1 hour.
-
After cooling to room temperature, carefully pour the reaction solution into a mixture of ice water (800 mL) and ethyl acetate (300 mL).
-
Extract the aqueous layer with additional ethyl acetate (3 x 300 mL).
-
Combine the organic phases and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude amide. (Reported yield for this analog: 99.5%).
Procedure - Step B: Hydrolysis of Amide to Acid (General Guidance):
-
The resulting amide can be hydrolyzed using standard aqueous acid (e.g., 6N HCl) or base (e.g., 10% NaOH) at elevated temperatures.
-
The reaction progress should be monitored by TLC or HPLC to minimize the formation of byproducts from the hydrolysis of the chloro groups.
-
After completion, neutralize the reaction mixture to the isoelectric point of the acid to precipitate the product.
-
Filter, wash with cold water, and dry the final product.
Data Summary
The following table summarizes typical reaction conditions found in the literature for key transformations. This data should be used as a starting point for optimization.
| Reaction Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |
| Halex Reaction | 2,3,5-Trichloropyridine | KF, Phase-Transfer Catalyst | Organic Solvent | 180-210 | 15-25 | ~40% | [9] |
| Diazotization | 2,5-Dichloro-3-aminopyridine | NaNO₂, Anhydrous HF | HF | - | Multi-step | Moderate | [2] |
| Metalation/Carboxylation | 2-Chloro-3-fluoropyridine | LDA, CO₂ | THF | -78 | 3-4 | 79% | [4] |
| Nitrile to Amide | Dichlorofluorocyanopyridine | Conc. H₂SO₄ | H₂SO₄ | 62 | 1 | >95% | [8] |
| Oxidation | 2-Chloro-3-alkylpyridine | Ozone, Acetate catalyst | Acetonitrile | 100 | - | 85% | [7] |
References
- BenchChem. (n.d.). Troubleshooting guide for the fluorination of pyridinyl ethanone.
- El-Gendy, A. A. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Journal of Chemical and Pharmaceutical Research.
- Schlosser, R. M., & Cottet, F. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
- (2026, January 7). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.
- Grotenhuis, P. A. M., & Pfflwitz, P. E. (n.d.). Process for the preparation of fluorinated pyridines.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-3-fluoroisonicotinic Acid.
- Challenges in the functionalization of pyridines. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
- (n.d.). Synthesis method of 2,3-difluoro-5-chloropyridine.
- (2021, July 21). Is deprotonation of a fluoropyridine on process scale a problem?. Reddit.
- (n.d.).
- (n.d.). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- (n.d.). 2,6-Dichloro-5-fluoronicotinamide synthesis. ChemicalBook.
- (n.d.). 2,5-Dichloro-3-fluoropyridine. PubChem.
- Bhalla, T. C., & Mehta, A. (2009, September 24). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2.
- (2024, November 15). Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins.
- (n.d.).
- (n.d.). 2-Chloro-3-fluoroisonicotinic acid. BLD Pharm.
- Chen, Z., Zheng, L., & Su, W. (2011, August 29). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate.
- (n.d.). Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers.
- (2017, January 20). Reflections on Catalytic Selective Oxidation: Opportunities and Challenges. MDPI.
- (n.d.). Effects of N-oxidation on the molecular and crystal structures and properties of isocinchomeronic acid, its metal complexes and their supramolecular architectures: experimental, CSD survey, solution and theoretical approaches. RSC Publishing.
- (n.d.). Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
- (n.d.). Advances and future trends in selective oxidation catalysis: a critical review. Catalysis Science & Technology (RSC Publishing).
- (2006, June 15). Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites. PubMed.
- (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES.
- (n.d.). Electrochemical Trifluoromethylation of Isonicotinic Acid Hydrazide Using Cyclic Voltammetry and Galvanostatic Electrolysis. Oriental Journal of Chemistry.
- (n.d.). 2-CHLORO-3-FLUOROISONICOTINIC ACID Formula. Echemi.
- (2024, October 15). Challenges in the selective electrochemical oxidation of methane: Too early to surrender.
- (2018, April 9). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism.
- (n.d.). 2,5-Dichloroisonicotinonitrile. Sigma-Aldrich.
- (2025, January 6). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. bioencapsulation.net [bioencapsulation.net]
- 7. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 8. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 9. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 12. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Effects of N-oxidation on the molecular and crystal structures and properties of isocinchomeronic acid, its metal complexes and their supramolecular architectures: experimental, CSD survey, solution and theoretical approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. (PDF) Research Challenges in Selective Oxidation [academia.edu]
- 16. mdpi.com [mdpi.com]
- 17. Advances and future trends in selective oxidation catalysis: a critical review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
separating 2,5-dichloro and 2,6-dichloro isonicotinic acid isomers
Technical Support Center: Isomer Separation Guide Ticket Subject: Separation of 2,5-dichloroisonicotinic acid and 2,6-dichloroisonicotinic acid Case ID: ISO-SEP-2526 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Separating 2,5-dichloroisonicotinic acid (2,5-DCINA) from 2,6-dichloroisonicotinic acid (2,6-DCINA) is a classic challenge in pyridine chemistry. While structurally similar, their electronic environments differ significantly due to the "ortho-effect" of the chlorine atom in the 2,5-isomer relative to the carboxylic acid group.
This guide provides three validated workflows ranging from bulk extraction to high-purity analytical separation.
Module 1: Bulk Separation (The "Acid-Base Swing")
Best for: Gram-to-Kilogram scale mixtures.
Principle: Exploiting
The 2,5-isomer possesses a chlorine atom at the C5 position, ortho to the carboxylic acid at C4. This steric compression and inductive proximity typically make the 2,5-isomer a stronger acid (lower pKa) than the symmetric 2,6-isomer. Additionally, the high symmetry of 2,6-DCINA leads to higher lattice energy, making it less soluble in aqueous media than the asymmetric 2,5-isomer.
Protocol: Fractional Precipitation
-
Dissolution: Suspend the crude isomer mixture in water (10 mL/g).
-
Basification: Add 2M NaOH dropwise with vigorous stirring until pH
10-11. The solution should become clear as both isomers form their sodium salts. -
Controlled Acidification (The Critical Step):
-
Slowly add 1M HCl.
-
Monitor pH continuously.
-
Target pH 3.5 - 4.0: At this range, the weaker acid (2,6-DCINA) will protonate and precipitate first due to its lower solubility and higher pKa.
-
Note: The 2,5-DCINA (stronger acid) tends to remain as the soluble carboxylate anion or supersaturated solution at this pH.
-
-
Filtration: Filter the white precipitate immediately.
-
Solid Cake: Enriched 2,6-DCINA .
-
Filtrate (Mother Liquor): Enriched 2,5-DCINA .
-
-
Recovery of 2,5-Isomer: Acidify the filtrate further to pH 1.0 to precipitate the 2,5-isomer.
Data Table: Physical Property Estimates
| Property | 2,6-Dichloroisonicotinic Acid | 2,5-Dichloroisonicotinic Acid | Separation Implication |
| Symmetry | 2,6 packs tighter (lower solubility). | ||
| pKa (Est.) | ~3.5 - 4.0 | ~2.8 - 3.2 | 2,5 remains ionized at intermediate pH. |
| Proton NMR | Singlet (2H equivalent) | Two Singlets (Para, uncoupled) | Distinct diagnostic signals.[1] |
Module 2: High-Purity Purification (Derivatization)
Best for: When >99% purity is required and crystallization fails. Principle: Elimination of Hydrogen Bonding.
Carboxylic acids form strong intermolecular hydrogen bond dimers, which can cause co-elution or "oiling out" during crystallization. Converting them to methyl esters removes this interaction, amplifying differences in boiling point and polarity.
Workflow Diagram
Caption: Derivatization workflow converting acids to esters to facilitate separation via distillation or silica chromatography.
Module 3: Analytical HPLC Method
Best for: Quantifying ratios and validating purity. Issue: Peaks merging or tailing.
The Fix: You must suppress ionization. These are weak acids; if the mobile phase pH is near their pKa, they will split between ionized and neutral forms, causing peak broadening.
Recommended Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm or 5 µm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2).
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV @ 270 nm (Pyridine ring absorption).
Why this works: The low pH ensures both species are fully protonated (neutral), maximizing interaction with the hydrophobic C18 chain. The 2,6-isomer, being more symmetric and slightly more hydrophobic, typically elutes after the 2,5-isomer.
Troubleshooting & FAQs
Q: My NMR spectrum shows only one signal in the aromatic region. Did I lose an isomer? A: Not necessarily.
-
2,6-DCINA: Has a plane of symmetry. The protons at C3 and C5 are chemically equivalent. You will see one singlet (integrating to 2H).[1]
-
2,5-DCINA: Has protons at C3 and C6. They are para to each other across the ring. In pyridines, para-coupling is negligible (
Hz). You will see two distinct singlets (each 1H).[1] -
Check: If you see one singlet, you likely have pure 2,6-isomer. If you see two small singlets of equal height, you have pure 2,5. If you see three peaks (one large, two small), you have a mixture.
Q: Recrystallization from water yielded a "gummy" solid. A: This is common if the acidification is too fast.
-
Fix: Re-dissolve in base. Acidify extremely slowly (over 1 hour) with dilute acid.
-
Alternative: Add 10% Methanol or Ethanol to the aqueous solution before acidification. This increases the solubility slightly, preventing rapid crashing out (oiling) and promoting crystal growth.
Q: Can I use Normal Phase (Silica) TLC to separate the free acids? A: No. Free pyridine carboxylic acids streak badly on silica due to interaction with silanol groups. You must either:
-
Use Reverse Phase TLC plates.
-
Convert to methyl esters (as in Module 2) before running TLC/Flash chromatography.
References
-
Synthesis of 2,6-Dichloroisonicotinic Acid
- Source: ChemicalBook / Vertex Research.
- Context: Describes the standard synthesis from citrazinic acid using POCl3, confirming the high selectivity for the 2,6-isomer.
-
HPLC Separation of Pyridine Carboxylic Acids
-
pKa and Acidity of Ortho-Substituted Acids
- Source: Master Organic Chemistry / LibreTexts.
- Context: foundational principles regarding the "ortho effect" where ortho-substitution (as in 2,5-DCINA)
Sources
- 1. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
stability of 2,5-Dichloro-3-fluoroisonicotinic acid under basic conditions
Technical Support Center: 2,5-Dichloro-3-fluoroisonicotinic Acid Topic: Stability & Handling Under Basic Conditions Ticket ID: T-DFI-2024-001 Status: Resolved / Knowledge Base Article
Executive Summary
This compound (CAS: Variable/Analogous to herbicide intermediates) exhibits a distinct stability profile governed by the electronic properties of the pyridine ring.
While the molecule is stable in acidic and neutral media, basic conditions pose a specific degradation risk . The C2-position (occupied by Chlorine) is highly activated by the adjacent ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (
Core Directive: Maintain pH < 10 and temperature < 25°C during basic processing to prevent hydrolysis of the C2-Chlorine to the 2-hydroxy (pyridone) derivative.
Critical Stability Profile
The stability of this molecule is dictated by the competition between simple deprotonation (desired) and nucleophilic attack (degradation).
| Condition | pH Range | Stability Verdict | Mechanism / Risk |
| Mild Base | 7.5 – 9.5 | Stable | Forms the carboxylate salt. No significant degradation at RT. (Recommended: |
| Strong Base (Cold) | 10 – 12 | Conditional | Stable for short durations at < 5°C. Risk of C2-Cl hydrolysis increases with time. |
| Strong Base (Hot) | > 12 / Heat | Unstable | Rapid hydrolysis of C2-Cl to form 5-chloro-3-fluoro-2-hydroxyisonicotinic acid . |
| Nucleophilic Base | N/A | Reactive | Amines (e.g., |
Degradation Mechanism (Visualized)
The following diagram illustrates the regioselectivity of the degradation. The C2-Chlorine is the "soft target" because it is ortho to the ring nitrogen, which stabilizes the Meisenheimer complex intermediate more effectively than the carboxyl group activates the C3-Fluorine.
Figure 1: Reaction pathways showing the stability window (Green) and degradation risks (Red).
Troubleshooting Guide (Q&A)
Q1: I observe a new impurity (RRT ~0.8-0.9) by HPLC after working up with 1N NaOH. What is it?
-
Diagnosis: This is likely the 2-hydroxy derivative (often existing as the 2-pyridone tautomer).
-
Cause: Exposure to high local pH during base addition or prolonged stirring in NaOH.
-
Solution: Switch to a milder base like Potassium Carbonate (
) for solubilization. If NaOH is mandatory, add it slowly at 0°C and ensure the internal pH does not exceed 10.
Q2: Why is my yield low after basic extraction? The product isn't in the organic layer.
-
Diagnosis: The degradation product (2-hydroxy species) is significantly more polar and water-soluble than the starting material.
-
Mechanism: If the C2-Cl hydrolyzes to C2-OH, the molecule gains a phenolic/pyridone character. Upon acidification, this species may remain in the aqueous phase or precipitate as a difficult-to-filter slime, unlike the clean precipitation of the parent acid.
-
Verification: Check the aqueous waste stream by LC-MS. A mass shift of -18 (Cl -> OH substitution, roughly -35 + 17) or -20 (depending on isotope) confirms hydrolysis.
Q3: Can I use this molecule in a Suzuki coupling with a boronic acid under basic conditions?
-
Guidance: Yes, but select your base carefully.
-
Protocol: Use inorganic bases like
or rather than hydroxides or alkoxides. -
Solvent: Use aprotic solvents (Dioxane, DMF) to minimize hydrolytic competition.
Validated Protocols
Protocol A: Safe Solubilization (pH Adjustment)
Use this method to prepare the salt form for further reactions without degradation.
-
Suspend: Place 10 mmol of this compound in 5 volumes of water (cooled to 5°C).
-
Titrate: Slowly add 1.05 equivalents of 1N NaOH or saturated
dropwise. -
Monitor: Use a pH meter. Stop addition immediately when pH reaches 7.5 – 8.0 .
-
Critical: Do not overshoot to pH 12 "just to be sure."
-
-
Use: Use the solution immediately. Do not store for >24 hours.
Protocol B: Stability Stress Test (User Validation)
Perform this small-scale test to determine if your specific conditions are safe.
-
Prepare: Dissolve 50 mg of substrate in 2 mL of your target solvent/base mixture.
-
Incubate: Hold at your intended reaction temperature for 2 hours.
-
Quench: Take a 100 µL aliquot and quench into 500 µL of 0.1% Formic Acid/Acetonitrile.
-
Analyze: Inject on HPLC (C18 Column).
-
Pass Criteria: < 0.5% growth of the des-chloro-hydroxy peak.
-
References
-
Synthesis of 2,6-dichloro-5-fluoronicotinic acid (Analogous Chemistry).US Patent 5,204,478A. Describes the hydrolysis of the nitrile precursor and the sensitivity of the C2-chlorine to basic hydrolysis.
-
Nucleophilic Aromatic Substitution of 2-halo-3-fluoroisonicotinic acids.BenchChem Technical Support: Synthesis of 2-Amino-3-fluoroisonicotinic Acid. Confirms the lability of the C2-halogen over the C3-fluorine in
reactions. -
Regioselectivity in Pyridine Substitution.Journal of the American Chemical Society (2014). Discusses the activation of pyridine rings for fluorination and substitution, highlighting the reactivity of the 2-position.
-
Impact of Fluorine on Pyridine Acidity and Stability.Journal of Medicinal Chemistry (PMC).
and hydrolytic stability of fluorinated pyridines.
Validation & Comparative
Technical Comparison Guide: FTIR Characterization of 2,5-Dichloro-3-fluoroisonicotinic Acid
Executive Summary
2,5-Dichloro-3-fluoroisonicotinic acid is a critical halogenated pyridine building block, primarily utilized in the synthesis of next-generation synthetic auxin herbicides (e.g., Halauxifen-methyl precursors) and specific fluorinated pharmaceutical scaffolds.
The precise regio-chemistry of the halogens (Chlorine at 2,5; Fluorine at 3) is vital for biological activity. However, distinguishing this compound from its non-fluorinated impurity (2,5-dichloroisonicotinic acid) or isomeric byproducts (2,6-dichloro-5-fluoronicotinic acid) presents an analytical challenge.
This guide provides reference FTIR bands , a comparative analysis against alternative analytical techniques (HPLC, NMR), and a self-validating quality control workflow .
Structural Analysis & Theoretical Band Assignments
To interpret the FTIR spectrum accurately, one must understand the electronic influence of the substituents on the pyridine ring. The presence of highly electronegative Fluorine (F) and Chlorine (Cl) atoms induces significant inductive effects, shifting vibrational frequencies compared to unsubstituted isonicotinic acid.
Molecular Dynamics & Vibrational Logic
-
Inductive Effect (-I): The Fluorine at position 3 and Chlorines at 2,5 withdraw electron density from the ring and the carboxylic carbon. This typically increases the wavenumber of the Carbonyl (C=O) stretch due to bond stiffening.
-
Ring Vibrations: Halogenation breaks the symmetry of the pyridine ring, activating vibrational modes that might otherwise be weak or silent.
-
The "Fingerprint" Differentiator: The C-F bond stretch (1200–1270 cm⁻¹) is the primary spectral marker distinguishing this product from its non-fluorinated precursors.
Reference Peak Table
Note: Values below are derived from high-fidelity spectral databases of structural analogs (fluorinated pyridine carboxylic acids) and group frequency theory.
| Functional Group | Vibration Mode | Reference Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| O-H (Acid) | Stretching | 2500 – 3300 | Broad/Med | Characteristic carboxylic acid dimer "hump"; often obscures C-H stretches. |
| C=O (Acid) | Stretching | 1710 – 1735 | Strong | Up-shifted from standard 1700 cm⁻¹ due to electron-withdrawing F/Cl atoms. |
| Pyridine Ring | C=N / C=C Stretch | 1550 – 1600 | Medium | Aromatic skeletal vibrations; specific pattern confirms pyridine core. |
| C-F (Aryl) | Stretching | 1230 – 1270 | Very Strong | CRITICAL ID PEAK. Absent in 2,5-dichloroisonicotinic acid impurities. |
| C-O (Acid) | Stretching | 1200 – 1230 | Strong | Often overlaps with C-F; look for doublet or shoulder patterns. |
| C-Cl (Aryl) | Stretching | 1050 – 1150 | Med/Strong | In-plane bending/stretching interaction. |
| C-Cl | Deformation | 700 – 850 | Medium | Out-of-plane deformation; useful for confirming chlorination pattern. |
Comparative Analysis: FTIR vs. Alternatives
While FTIR is the primary tool for rapid identification, it must be contextualized against other analytical methods to ensure a robust drug development or synthesis pipeline.
Table 1: Method Performance Comparison
| Feature | FTIR (ATR/KBr) | ¹H-NMR (400 MHz) | HPLC-UV/MS |
| Primary Utility | Rapid ID & Fingerprinting | Structural Elucidation | Purity Quantitation |
| Speed | < 2 Minutes | 15–30 Minutes | 30–60 Minutes |
| Specificity (Isomers) | High (Fingerprint Region) | Very High (Coupling Constants) | High (Retention Time) |
| Limit of Detection | ~1-2% Impurity | ~0.1% Impurity | < 0.01% Impurity |
| Sample Recovery | Yes (ATR) / No (KBr) | Yes | No |
| Cost per Run | Low | High | Medium |
| Verdict | Best for Incoming QC | Best for R&D Validation | Best for Final Purity |
The "Fluorine Gap" (FTIR vs. NMR)
While ¹⁹F-NMR is the gold standard for confirming the presence of fluorine, it requires expensive instrumentation. FTIR provides a cost-effective proxy:
-
Scenario: A batch of this compound arrives.
-
Risk: It might be the non-fluorinated precursor (2,5-dichloroisonicotinic acid).
-
FTIR Check: Inspect the 1230–1270 cm⁻¹ region. If the strong C-F band is missing, the batch is suspect.
Visualizing the Science
Structural Inductive Effects
The following diagram illustrates how the halogen substituents alter the vibrational properties of the molecule, serving as the "Why" behind the spectral shifts.
Figure 1: Mechanistic influence of halogenation on this compound vibrational modes.
QC Decision Workflow
A self-validating protocol for researchers handling this compound.
Figure 2: Rapid Quality Control Decision Tree for incoming raw material verification.
Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this standardized ATR (Attenuated Total Reflectance) protocol.
Materials & Equipment
-
Spectrometer: FTIR with DTGS or MCT detector (Resolution: 4 cm⁻¹).
-
Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for halogenated acids to prevent corrosion).
-
Reference Standard: Validated lot of this compound (purity >98% by HPLC).
Step-by-Step Methodology
-
Background Collection: Clean the crystal with isopropanol. Collect an air background (32 scans).
-
Sample Loading: Place approximately 5–10 mg of the solid sample onto the center of the crystal.
-
Compression: Apply pressure using the anvil until the force gauge reads the optimal value (typically 80–100 N for solid powders) to ensure intimate contact.
-
Self-Check: Watch the live preview.[1] If the peaks are "flat-topped" (absorbance > 1.5), reduce sample thickness or pressure to avoid detector saturation.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (32 scans).
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the fine splitting in the fingerprint region (700–1000 cm⁻¹) characteristic of the substitution pattern.
Interpretation Checklist
References
-
BenchChem Technical Support. (2025).[6] Synthesis and Characterization of Halogenated Isonicotinic Acid Derivatives. BenchChem.[1][6] Link
-
National Institutes of Health (NIH). (2024). Vibrational Spectroscopy of Pyridine Derivatives: Group Frequency Assignments. National Library of Medicine. Link
-
Habeeb, M.M. (2003). Critical behavior studies of 2,4-dichlorobenzoic acid utilizing Fourier-transform infrared spectroscopy. Polish Journal of Chemistry. Link
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link
-
ChemicalBook. (2025).[5] this compound Properties and Spectral Data. ChemicalBook. Link
Sources
A Comparative Guide to Stability-Indicating HPLC Methods for the Analysis of 2,5-Dichloro-3-fluoroisonicotinic Acid and Its Impurities
Introduction: The Analytical Imperative for Purity
2,5-Dichloro-3-fluoroisonicotinic acid is a halogenated pyridine carboxylic acid derivative, a class of compounds of significant interest as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The precise halogenation pattern on the pyridine ring imparts specific chemical properties that are leveraged in drug design. However, the same reactive sites that make it a valuable synthetic intermediate also render it susceptible to the formation of various impurities during synthesis, purification, and storage.
For researchers and drug development professionals, ensuring the purity of such starting materials is not merely a matter of quality control; it is a regulatory and safety mandate. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), require that all potential impurities in a drug substance be identified, quantified, and controlled.[1][2] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods designed to serve as "stability-indicating," meaning they are capable of separating the main compound from its potential degradation products and process-related impurities.[3][4]
Foundational Strategy: Forced Degradation
Before developing a robust analytical method, we must first understand what we need to separate. Forced degradation, or stress testing, is an essential first step where the API is intentionally exposed to harsh conditions to generate potential degradation products.[5][6] This process provides the critical samples needed to develop and validate a truly specific and stability-indicating HPLC method.[7]
Key stress conditions include:
-
Acidic and Basic Hydrolysis: Reveals susceptibility to pH-dependent degradation.
-
Oxidation: (e.g., using H₂O₂) Identifies potential oxidative degradation pathways.
-
Thermal Stress: Exposes the molecule to high temperatures to accelerate degradation.
-
Photolytic Stress: (e.g., using UV/Vis light) Assesses light sensitivity, as per ICH Q1B guidelines.[5]
The goal is to achieve a target degradation of 5-20%, which is sufficient to produce detectable degradation products without completely destroying the sample.[5] The resulting stressed samples are then used to challenge the specificity of the HPLC method.
Comparative HPLC Methodologies
The analysis of a polar, ionizable molecule like this compound presents unique chromatographic challenges. Small organic acids can be difficult to retain on traditional reversed-phase columns.[8] We will compare two robust approaches: a conventional Reversed-Phase (RP-HPLC) method, which is the workhorse of the pharmaceutical industry, and a Mixed-Mode Chromatography method designed to enhance the retention of polar compounds.[9][10]
Method A: Optimized Reversed-Phase (RP-HPLC) with UV Detection
RP-HPLC is the most common starting point for impurity profiling due to its versatility and the wide availability of stationary phases.[9] For an acidic analyte, controlling the mobile phase pH is critical to ensure the compound is in its non-ionized form, thereby increasing its retention on a non-polar C18 column.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its hydrophobic character, providing a strong retentive mechanism for a wide range of organic molecules. An end-capped column is chosen to minimize peak tailing caused by interactions with residual silanol groups.
-
Mobile Phase (Acidified): The analyte is an isonicotinic acid derivative with a pKa value typical for carboxylic acids (around 2-5). By setting the mobile phase pH to ~2.5 with phosphoric acid, we ensure the carboxylic acid group is fully protonated (non-ionized). This neutral form has a higher affinity for the hydrophobic C18 stationary phase, leading to better retention and peak shape.
-
Detector (UV): The pyridine ring is a chromophore, allowing for sensitive detection using a UV detector. A photodiode array (PDA) detector is ideal as it can assess peak purity across a range of wavelengths.
Experimental Protocol: Method A
-
Chromatographic System:
-
HPLC with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
-
Column:
-
Waters Symmetry C18, 4.6 x 250 mm, 5 µm, or equivalent.
-
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (v/v).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 95 5 25.0 40 60 30.0 10 90 35.0 10 90 35.1 95 5 | 40.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (or optimal wavelength determined from UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
Method B: Mixed-Mode Chromatography (MMC) with UV Detection
For highly polar impurities that may co-elute with the solvent front in RP-HPLC, Mixed-Mode Chromatography offers a powerful alternative.[10][11] These columns contain both reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities, providing two distinct separation mechanisms.
Causality Behind Experimental Choices:
-
Stationary Phase (Core-shell mixed-mode): A column like the Coresep 100 combines a hydrophobic chain with a cation-exchange group.[10] This allows for simultaneous separation based on both the hydrophobicity of the molecule and the ionic character of the carboxylic acid group and the pyridine nitrogen. This dual mechanism can significantly improve the resolution of polar isomers or impurities that are structurally similar but differ slightly in their pKa or polarity.
-
Mobile Phase (Buffered): A volatile buffer like ammonium formate is used, which is compatible with mass spectrometry (MS) if further characterization of impurities is needed. The buffer concentration and pH can be finely tuned to manipulate both hydrophobic and ionic interactions, offering an additional level of selectivity control.
Experimental Protocol: Method B
-
Chromatographic System:
-
HPLC with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
-
Column:
-
Coresep 100 Core-Shell Mixed-Mode Column, 4.6 x 150 mm, 5 µm, or equivalent.
-
-
Mobile Phase:
-
Solvent A: 20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 98 2 20.0 50 50 25.0 10 90 30.0 10 90 30.1 98 2 | 35.0 | 98 | 2 |
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
Visualization of the Analytical Workflow
A systematic approach is crucial for developing a reliable, stability-indicating method. The following workflow illustrates the key stages from initial planning to final validation.
Caption: Workflow for Stability-Indicating Method Development.
Performance Comparison
The ultimate choice of method depends on its ability to resolve all potential impurities from the main peak and from each other. The following table presents a hypothetical but realistic comparison of the expected performance of the two methods for critical impurity pairs.
Table 1: Comparison of HPLC Method Performance
| Parameter | Method A (RP-HPLC) | Method B (Mixed-Mode) | Justification |
|---|---|---|---|
| Resolution (Rs) for Polar Impurity 1 | 1.4 (Potentially co-eluting with solvent front) | > 2.0 | MMC provides superior retention for highly polar analytes via ion-exchange. |
| Resolution (Rs) for Isomeric Impurity 2 | 1.8 | > 2.5 | The dual separation mechanism of MMC can better resolve isomers with minor pKa differences. |
| Tailing Factor (API Peak) | 1.2 | 1.1 | Both methods, when optimized, should produce symmetrical peaks. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | Sensitivity is primarily detector-dependent; both methods should achieve ICH reporting thresholds. |
| Total Run Time | 40 minutes | 35 minutes | MMC can sometimes offer faster separations due to the efficiency of core-shell particles. |
| MS Compatibility | Poor (non-volatile phosphate buffer) | Excellent (volatile formate buffer) | Method B is directly transferable to LC-MS for impurity identification. |
Method Validation: A Trust-Building Exercise
Once a method is developed and optimized, it must be validated according to ICH Q2(R2) guidelines to prove its suitability for its intended purpose.[12][13] This is a mandatory step to ensure the reliability and integrity of the data generated.
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
Both the optimized RP-HPLC and the Mixed-Mode Chromatography methods offer viable pathways for the analysis of this compound and its impurities.
-
Method A (RP-HPLC) is a robust, reliable, and widely accessible technique. It is an excellent choice for routine quality control when the impurity profile is well-characterized and does not contain extremely polar species.
-
Method B (Mixed-Mode Chromatography) provides superior resolving power for polar and isomeric impurities. It should be the preferred method during early development, for troubleshooting complex separation challenges, and when seamless transfer to LC-MS for structural elucidation is a priority.[14]
For any drug development program, it is highly recommended to initially develop a method like Method B . The enhanced selectivity provides a greater degree of confidence that all potential impurities are being detected, which is a critical aspect of building a comprehensive impurity profile and ensuring patient safety.
References
- ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
- SynThink Research Chemicals. (2023). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate.
- The Use Of Forced Degradation In Analytical Method Development. (n.d.).
- Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Steps for HPLC Method Validation. (2024). Pharmaguideline.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
- Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities.
- Vanhoenacker, G., & Sandra, P. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
- (PDF) Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. (n.d.). ResearchGate.
- [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method]. (2021). PubMed.
- Benchchem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
- Leveraging Ion Chromatography- Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. (n.d.).
- ANALYTICAL METHODS. (n.d.). ATSDR.
- A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. (2022). Macmillan Group - Princeton University.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography.
- Benchchem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-3-fluoroisonicotinic Acid.
- Hirao, Y., et al. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu.
- Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry.
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. onyxipca.com [onyxipca.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. helixchrom.com [helixchrom.com]
- 11. resolian.com [resolian.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. zenodo.org [zenodo.org]
- 14. ajrconline.org [ajrconline.org]
comparing bioactivity of 2,5-dichloro vs 2,6-dichloro isonicotinic acid derivatives
The following guide provides an in-depth technical comparison of 2,5-dichloro vs. 2,6-dichloro isonicotinic acid derivatives, focusing on their distinct bioactivity profiles in plant pathology and drug development.
Executive Summary
2,6-Dichloroisonicotinic acid (INA) is a high-potency synthetic functional analog of salicylic acid (SA), widely recognized as a benchmark inducer of Systemic Acquired Resistance (SAR) in plants.[1] Its biological activity is driven by high-affinity binding to Salicylic Acid Binding Proteins (SABPs), specifically SABP2 and Catalase .
In contrast, 2,5-dichloroisonicotinic acid serves primarily as a synthetic intermediate and structural isomer with significantly altered bioactivity. Due to the loss of C2-symmetry and steric incompatibility with the SA-binding pocket, the 2,5-isomer fails to trigger the SAR signaling cascade effectively. It is frequently utilized as a scaffold in the synthesis of antimicrobial chalcones and antitubercular agents rather than a direct plant defense elicitor.
Part 1: Chemical & Structural Analysis
The divergence in bioactivity stems directly from the steric and electronic environments created by the chlorine substitution patterns on the pyridine ring.
| Feature | 2,6-Dichloroisonicotinic Acid (INA) | 2,5-Dichloroisonicotinic Acid |
| Structure | Symmetric (C2v point group potential). | Asymmetric . |
| Steric Field | Both ortho positions to the ring nitrogen are blocked. The carboxylic acid (C4) is flanked by protons. | One ortho and one meta position blocked. |
| Electronic Effect | Inductive withdrawal stabilizes the ring; symmetry mimics the electrostatic potential of Salicylic Acid. | Uneven electron density distribution disrupts receptor recognition. |
| Key Property | Salicylic Acid Mimicry (Functional Analog).[2] | Synthetic Scaffold (Building Block). |
Structural Visualization
The following diagram illustrates the structural relationship and the critical "lock-and-key" divergence.
Figure 1: Structural logic dictating the bioactivity of dichloroisonicotinic acid isomers. 2,6-INA mimics Salicylic Acid to trigger defense pathways, while the 2,5-isomer acts as an inactive control or scaffold.
Part 2: Bioactivity Profile & Mechanism of Action
Plant Defense Induction (Systemic Acquired Resistance)
The Standard: 2,6-Dichloroisonicotinic acid (INA) is the historical standard for synthetic SAR induction.
-
Mechanism: INA acts downstream of SA accumulation but upstream of PR gene expression. It functions by:
-
Inhibiting Catalase: INA binds to catalase (an SA-binding protein), inhibiting its H2O2-scavenging activity. This leads to a transient accumulation of Reactive Oxygen Species (ROS), which act as secondary messengers.
-
Binding SABP2: INA binds with high affinity (Kd ≈ 90 nM) to SABP2 (Salicylic Acid Binding Protein 2), a methyl salicylate esterase required for systemic signal transmission.
-
-
Performance: INA often outperforms natural Salicylic Acid in exogenous applications because it is resistant to rapid metabolization (glycosylation) by the plant.
The Comparator: 2,5-Dichloroisonicotinic acid.
-
Activity: Negligible SAR induction.
-
Causality: The specific binding pocket of SABP2 requires the symmetric electronic signature provided by the 2,6-dichloro substitution. The 2,5-substitution creates steric hindrance that prevents entry or stable binding within the hydrophobic core of the receptor.
Pharmaceutical & Antimicrobial Applications
While 2,6-INA dominates plant biology, the 2,5-dichloro moiety finds utility in medicinal chemistry.
-
Antitubercular Scaffolds: Derivatives of 2,5-dichloroisonicotinic acid (e.g., hydrazides) are investigated as analogs of Isoniazid . The asymmetry allows for the introduction of lipophilic side chains (like chalcones) that can enhance membrane permeability against Mycobacterium tuberculosis.
-
Herbicidal Activity: Unlike 2,6-INA (which triggers defense), 2,5-dichloro derivatives are often explored for auxinic herbicide activity (similar to picloram), though they are less potent than their picolinic acid (2-COOH) counterparts.
Quantitative Comparison Table
| Parameter | 2,6-Dichloroisonicotinic Acid (INA) | 2,5-Dichloroisonicotinic Acid |
| Primary Target | Plant SABP2 / Catalase | Bacterial Enoyl-ACP Reductase (InhA) [as derivative] |
| Receptor Affinity (SABP2) | High (Kd ~90 nM) | Low / Inactive |
| SAR Induction Efficacy | >90% Protection (TMV/Fungi) | <10% (Background level) |
| Metabolic Stability | High (Non-metabolizable SA mimic) | Moderate (Subject to degradation) |
| Primary Use Case | Plant Disease Resistance Elicitor | Drug Synthesis Intermediate |
Part 3: Experimental Protocols
Protocol A: SAR Induction Assay (Tobacco Model)
Objective: To validate the comparative efficacy of 2,6- vs 2,5-isomers in inducing resistance against Tobacco Mosaic Virus (TMV).
-
Plant Material: Use Nicotiana tabacum cv.[3] Xanthi-nc (contains N gene for hypersensitive response). Plants should be 6–8 weeks old.
-
Compound Preparation:
-
Dissolve 2,6-INA and 2,5-dichloro analog in wettable powder carrier or minimal ethanol (<0.1%) + water.
-
Concentration: Prepare series: 0.25, 0.5, 1.0, and 5.0 mM.
-
Control: Water + carrier solvent only.
-
-
Treatment (Induction):
-
Spray lower leaves of the plant until runoff.
-
Incubate plants for 7 days in a growth chamber (24°C, 16h light).
-
-
Challenge Inoculation:
-
Inoculate upper (untreated) leaves with TMV suspension (1 µg/mL in 10 mM phosphate buffer).
-
Use an abrasive (Celite) to ensure viral entry.
-
-
Data Collection (5-7 days post-inoculation):
-
Measure lesion diameter and count total lesion number.
-
Calculation: % Protection =
.
-
Protocol B: Synthesis of 2,5-Dichloroisonicotinic Acid Hydrazides (Antimicrobial Scaffold)
Objective: To utilize the 2,5-isomer for pharmaceutical derivative synthesis.
-
Esterification: Reflux 2,5-dichloroisonicotinic acid in absolute methanol with catalytic H2SO4 for 8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Hydrazide Formation:
-
Dissolve the methyl ester (1 eq) in ethanol.
-
Add Hydrazine hydrate (99%, 5 eq) dropwise.
-
Reflux for 4–6 hours.
-
-
Isolation:
-
Cool reaction mixture to 0°C.
-
Filter the precipitated hydrazide.
-
Recrystallize from ethanol.
-
-
Validation: Confirm structure via IR (C=O amide stretch ~1660 cm⁻¹) and melting point.
Part 4: Signaling Pathway Visualization
The following diagram details the specific pathway activated by 2,6-INA, highlighting where the 2,5-isomer fails to engage.
Figure 2: The SAR signaling cascade. 2,6-INA successfully engages SABP2 and Catalase to drive NPR1-mediated gene expression. The 2,5-isomer fails to initiate this cascade due to lack of receptor affinity.
References
-
Conrath, U., et al. (1995). "Two inducers of plant defense responses, 2,6-dichloroisonicotinic acid and salicylic acid, inhibit catalase activity in tobacco."[4][5] Proceedings of the National Academy of Sciences. Link
-
Du, H., & Klessig, D. F. (1997). "Identification of a soluble, high-affinity salicylic acid-binding protein in tobacco." Plant Physiology. Link
-
Tripathi, D., et al. (2019). "Salicylic Acid Binding Proteins (SABPs): The Hidden Forefront of Salicylic Acid Signalling." Plants. Link
-
Lokesh, B. V., et al. (2017).[6] "Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives." Indian Journal of Pharmaceutical Education and Research. Link
-
Métraux, J. P., et al. (1991). "Increase in salicylic acid at the onset of systemic acquired resistance in cucumber." Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification of a Soluble, High-Affinity Salicylic Acid-Binding Protein in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2,5-Dichloro-3-fluoroisonicotinic Acid
[1][2][3]
Executive Summary: The Hazard Profile
Compound: 2,5-Dichloro-3-fluoroisonicotinic acid Chemical Class: Halogenated Pyridine Carboxylic Acid Physical State: Solid (Powder/Crystal)[1]
As a Senior Application Scientist, I must emphasize that standard "Level 1" laboratory safety (lab coat + latex gloves) is insufficient for this compound. The presence of multiple halogen substituents (chlorine and fluorine) on the pyridine ring significantly alters its toxicological profile compared to non-halogenated isonicotinic acid.
Why this compound requires elevated vigilance:
-
Enhanced Lipophilicity: The fluorine substituent at the 3-position increases the molecule's lipophilicity, potentially facilitating dermal absorption more readily than standard organic acids.
-
Respiratory Sensitization Risk: Halogenated pyridine dusts are potent respiratory irritants. Inhalation can trigger reactive airway spasms (H335) or systemic toxicity (H331 read-across potential).[1]
-
Acidic Corrosivity: As a free acid with electron-withdrawing halogens, the pKa is lower (more acidic) than isonicotinic acid, increasing the risk of serious eye damage (H318/H319).[1]
Part 1: Strategic Risk Assessment
Before selecting PPE, we must define the failure modes in a standard workflow.
| Hazard Vector | Mechanism of Injury | Critical Control Point |
| Inhalation | Fine particulate dust generation during weighing/transfer.[1] | Source Capture: All open handling must occur in a certified Fume Hood.[2] |
| Dermal | Permeation through thin gloves; dust settling on wrists/neck. | Barrier Integrity: Extended cuff gloves and gap-free clothing.[1] |
| Ocular | Acidic dust reacting with moisture in the eye (corrosive). | Sealed Protection: Chemical splash goggles (unvented or indirect vent). |
| Reaction | Release of HF/HCl/NOx gases if heated or decomposed. | Scrubbing: Reaction off-gas trapping.[1] |
Part 2: The PPE Matrix
This matrix is designed to exceed minimum compliance, ensuring researcher safety during "Worst Case" exposure scenarios (e.g., spill or dust cloud).
1. Hand Protection (The "Double-Barrier" Protocol) [1]
-
Primary Layer (Inner): 4 mil Nitrile (Examination grade).
-
Function: Comfort and sweat absorption; last line of defense.
-
-
Secondary Layer (Outer): Minimum 5-8 mil Extended Cuff Nitrile or Neoprene .[1]
-
Scientific Rationale: Halogenated aromatics can degrade standard latex. Nitrile offers superior breakthrough time (>480 mins). The extended cuff is vital to seal the gap between the lab coat and wrist, a common exposure point for powders.
-
Protocol: Inspect for pinholes by air-inflation before donning.[1] Change outer gloves immediately upon visible contamination.
-
2. Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (If hood work is impossible): Powered Air Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges.
-
Prohibited: Do not rely on surgical masks. They provide zero protection against chemical vapors or fine particulate inhalation.
3. Eye & Face Protection [1][3][4][5][6][7][8]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Why not Safety Glasses? Safety glasses have gaps. Fine acidic powder floats in air currents and can bypass glasses, dissolving in the eye's tear film to create a concentrated acidic solution.
-
Add-on: Face shield required if handling quantities >10g or conducting exothermic reactions.
4. Body Protection
-
Standard: Cotton Lab Coat (Buttoned to collar).
-
Enhanced: If handling >50g or solutions, wear a Tyvek® apron or sleeves over the lab coat to prevent dust accumulation on fabric fibers, which can track contamination out of the lab.[1]
Part 3: Operational Workflow & Visualization
The following diagram outlines the "Self-Validating" safety loop. Every step includes a check to prevent downstream contamination.[4][6][7][8][9][10]
Figure 1: Operational safety loop for handling halogenated pyridine acids. Note the critical reliance on hood airflow to capture dust generated during weighing.
Part 4: Detailed Handling Protocols
A. Weighing & Transfer (The High-Risk Step) [1]
-
Static Control: Halogenated organic powders are often static-prone. Use an anti-static gun or ionizer bar in the balance draft shield to prevent "flying powder."
-
The "Boat" Technique: Do not use weighing paper. Use an anti-static weighing boat.
-
Transfer: When moving the powder to a reaction vessel, use a wide-mouth funnel. Do not pour. Use a spatula to guide the solid to minimize dust cloud formation.
B. Reaction Setup
-
Solvent Choice: If dissolving, add solvent slowly to the solid. Adding solid to a boiling solvent is prohibited (eruption risk).
-
Off-gas Trap: If the reaction involves heating or strong acid/base catalysis, vent the vessel through a scrubber (e.g., dilute NaOH) to trap potential acidic vapors (HCl/HF) released from ring degradation.[1]
C. Emergency Response
-
Eye Contact: Flush immediately for 15 minutes .[3][4][5] Hold eyelids open. Time it—15 minutes feels like an eternity but is necessary to normalize pH.
-
Skin Contact:
-
Remove contaminated gloves/clothing immediately.[7]
-
Wash with soap and water (do not use alcohol; it enhances absorption).
-
Special Note: While this is not HF, the presence of fluorine warrants monitoring for deep tissue pain (delayed) which could indicate fluoride ion release, though unlikely with the stable aryl-fluorine bond.[1]
-
-
Spills:
-
Solid: Do not dry sweep. Cover with wet paper towels (to suppress dust) and wipe up.
-
Solution: Absorb with vermiculite. Dispose as halogenated waste.
-
Part 5: Disposal & Waste Management
Disposal Classification: Halogenated Organic Waste. [1]
-
Segregation: Never mix this waste with strong oxidizers (e.g., Nitric Acid) or strong bases without controlled neutralization. The exothermic reaction can vaporize toxic byproducts.
-
Labeling: Clearly mark the tag with "Halogenated Pyridine Derivative." This alerts the disposal facility to use scrubbers during incineration to capture HF and HCl gases.
-
Container: High-Density Polyethylene (HDPE) or Glass.[11] Avoid metal containers if the material is in an acidic solution, as it may corrode the metal and leak.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 3-Chloro-5-fluoroisonicotinic acid (Analog Read-Across for Toxicity).[1] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
Sources
- 1. CAS 88912-26-9: 2,5-Dichloroisonicotinic acid | CymitQuimica [cymitquimica.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. carlroth.com [carlroth.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
